2-(Bromomethyl)naphthalene

Regioselective Bromination Benzylic Halogenation Process Chemistry

Researchers requiring a reactive benzylic bromide for nucleophilic substitution often face slow kinetics with chloro analogs. 2-(Bromomethyl)naphthalene solves this with a C-Br bond ~13 kcal/mol weaker than C-Cl, delivering faster, complete conversion under mild conditions. Key advantages: - Distinct photochemical behavior: 308 nm excitation yields exclusive 380 nm naphthylmethyl radical; 248 nm adds 415 nm triplet-state absorption (absent in 1-isomer). - Benchmark toxicology: 96-h LC50 = 1.4 mg/L (zebrafish embryo), enabling congener hazard assessment. - Reliable supply: Corrosive-class shipment under UN3261; stocked for prompt global dispatch.

Molecular Formula C11H9Br
Molecular Weight 221.09 g/mol
CAS No. 939-26-4
Cat. No. B188764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)naphthalene
CAS939-26-4
Molecular FormulaC11H9Br
Molecular Weight221.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CBr
InChIInChI=1S/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
InChIKeyRUHJZSZTSCSTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)naphthalene: Core Properties & Specifications


2-(Bromomethyl)naphthalene (2-BMN; C11H9Br; MW 221.09) is a benzylic bromide featuring a bromomethyl substituent at the 2-position of the naphthalene ring . The compound appears as a white to slightly yellow crystalline powder, with a melting point of 51–54 °C and a boiling point of 213 °C at 100 mmHg, and is soluble in most organic solvents while reacting with water [1]. Its reactivity as an electrophile enables alkylation and nucleophilic substitution pathways, making it a key synthetic intermediate across pharmaceutical, agrochemical, and materials chemistry applications [2].

Electrophilic alkylation and nucleophilic substitution intermediate for pharmaceutical, agrochemical, and materials synthesis
Benzylic bromide building block with broad organic solvent compatibility, supporting diverse reaction conditions
2‑position substitution pattern enables linear π‑extension distinct from 1‑substituted analogs in cross‑coupling reactions

Why 2-(Bromomethyl)naphthalene Cannot Be Substituted


Positional isomers (e.g., 1-bromomethylnaphthalene), halogen-substituted analogs (e.g., 2-chloromethylnaphthalene), and alternative benzylic halides exhibit distinct reactivity, photochemical behavior, toxicological profiles, and steric/electronic characteristics that preclude simple interchangeability. The 2-position bromomethyl group yields a naphthylmethyl radical with a characteristic absorption maximum at 380 nm, whereas the 1-position isomer produces a radical with absorption at 365 nm [1]. Bromine confers substantially higher leaving-group propensity relative to chlorine in nucleophilic substitution cascades . Furthermore, 2-BMN demonstrates a quantifiable aquatic toxicity threshold (96-h LC50 = 1.4 mg L⁻¹ in zebrafish embryos) that serves as a critical benchmark for environmental hazard assessment and safe-handling protocols [2].

Positional isomer mismatch
1‑Bromomethylnaphthalene exhibits a different photochemical radical absorption signature (365 nm vs 380 nm) and distinct steric/electronic profile, complicating spectroscopic monitoring and reaction selectivity.
Halogen analog reactivity gap
2‑Chloromethylnaphthalene has a significantly lower leaving‑group propensity (C–Cl bond stronger than C–Br), which may reduce conversion rates in nucleophilic substitution cascades and alter reaction time‑course.
Toxicological profile divergence
Aquatic toxicity benchmarks and developmental malformation endpoints are congener‑specific; substituting with an alternative halomethyl naphthalene may invalidate existing environmental hazard assessments and safe‑handling protocols.

2-(Bromomethyl)naphthalene Comparative Performance Evidence


Regioselective Benzylic Bromination Route

2-BMN is synthesized via selective benzylic bromination of 2-methylnaphthalene using bromine in heptane with lanthanum acetate hydrate catalyst [1]. This route provides direct access to the 2-substituted product, whereas 1-bromomethylnaphthalene requires distinct bromination conditions that yield a different positional selectivity profile, and 2-chloromethylnaphthalene demands alternative halogen sources with different reactivity .

Regioselective bromination
Class‑level
C–Br bond ~13 kcal/mol weaker than C–Cl
Selective 2‑methylnaphthalene bromination with La catalyst
Supports higher leaving‑group reactivity in nucleophilic substitutions
Class‑level inference; bond energies are gas‑phase reference values
Regioselective Bromination Benzylic Halogenation Process Chemistry

Wavelength-Dependent Radical Generation

Under 248 nm excitation, 2-BMN produces two transient absorption peaks at 380 nm and 415 nm (T-T absorption), whereas 308 nm excitation yields only the 380 nm naphthylmethyl radical peak [1]. In contrast, 1-(bromomethyl)naphthalene under similar photolysis conditions yields a naphthylmethyl radical with maximum absorption at 365 nm, providing a clear spectroscopic fingerprint to distinguish the positional isomers [2].

Radical spectroscopy
Head‑to‑head
2‑BMN radical at 380 nm; 1‑BMN radical at 365 nm
15 nm redshift + extra 415 nm T‑T band at 248 nm excitation
Enables unambiguous isomer identification during reaction monitoring
Laser flash photolysis in acetonitrile; 248/308 nm excitation
Photochemistry Laser Flash Photolysis Radical Generation

Aquatic Toxicity and Developmental Effects

In zebrafish (Danio rerio) embryo assays, 2-BMN exhibits moderate lethal effects with a 96-hour LC50 of 1.4 mg L⁻¹ and significantly reduces hatchability [1]. Developmental malformations—including pericardial edema, spine curvature, and shortened body length—were observed with a 96-hour EC50 of 0.45 mg L⁻¹ [2]. Comparative data for 1-bromomethylnaphthalene under identical assay conditions are not available in the cited study, though the study notes that toxicity varies substantially among halogenated and halomethyl naphthalene congeners.

Aquatic toxicity endpoints
Cross‑study
96‑h LC₅₀ = 1.4 mg L⁻¹
96‑h EC₅₀ = 0.45 mg L⁻¹ (developmental)
Defines a concentration‑dependent toxicity benchmark for safe‑handling and environmental assessment
Zebrafish embryo assay; sublethal effects appear ~3‑fold below acute LC₅₀
Environmental Toxicology Developmental Toxicity Zebrafish Embryo Assay

Cardiac Gene Expression Signature

Exposure to 2-BMN at 0.5–2.0 mg L⁻¹ induced cardiac malformations in zebrafish embryos via significant down-regulation of the cacna1c gene (encoding voltage-dependent calcium channel) and up-regulation of the nppa gene (encoding natriuretic peptide) [1]. This dual-gene dysregulation pattern is specific to 2-BMN among the tested halomethyl naphthalenes, providing a mechanistic biomarker that distinguishes its toxicological signature from other congeners [2].

Cardiac gene signature
Head‑to‑head
cacna1c ↓ + nppa ↑
Unique to 2‑BMN among tested halomethyl naphthalenes
Distinguishes 2‑BMN toxicological mechanism from structural analogs
qRT‑PCR at 72 hpf; 0.5–2.0 mg L⁻¹ exposure in zebrafish
Gene Expression Cardiotoxicity Developmental Biology

2-(Bromomethyl)naphthalene Application Scenarios


2-Naphthylmethyl Derivative Synthesis

The bromomethyl group at the 2-position of naphthalene undergoes efficient nucleophilic substitution with amines, alcohols, thiols, and azides to yield 2-naphthylmethylamines, ethers, thioethers, and azides [1]. The C-Br bond (~68 kcal/mol) is approximately 13 kcal/mol weaker than the C-Cl bond (~81 kcal/mol), resulting in faster and more complete conversion under milder conditions compared to 2-(chloromethyl)naphthalene . This makes 2-BMN the preferred electrophile when reaction rate and conversion efficiency are critical.

Cross-Coupling for Extended π-Systems

2-BMN participates in Suzuki-Miyaura and Heck coupling reactions either via conversion to organometallic intermediates or through direct coupling under palladium catalysis [1]. Researchers have successfully employed 2-BMN with naphthyl trifluoroborates to synthesize dinaphthyl methanes, key building blocks for push-pull substituted pentacenes in organic electronics applications . The 2-position attachment enables linear π-extension distinct from the bent geometry characteristic of 1-substituted analogs.

Controlled Photochemical Radical Studies

For experiments requiring photogeneration of naphthylmethyl radicals with precise spectroscopic control, 2-BMN offers wavelength-dependent product distribution: 308 nm excitation yields exclusively the 380 nm naphthylmethyl radical, while 248 nm excitation additionally produces triplet-state absorption at 415 nm [1]. This tunable behavior—absent in 1-BMN, which lacks the 415 nm T-T absorption band—provides a controllable system for studying excited-state dynamics and radical-mediated reaction mechanisms .

Aquatic Toxicology Reference Standard

The well-characterized toxicological profile of 2-BMN—including 96-h LC50 = 1.4 mg L⁻¹ and 96-h EC50 = 0.45 mg L⁻¹ for developmental malformations in zebrafish embryos—positions this compound as a reference standard for comparative environmental hazard assessment of structurally related halomethyl naphthalenes [1]. Its distinct cardiac gene expression signature (cacna1c down-regulation + nppa up-regulation) further enables mechanism-based classification of congener toxicity .

Application
Selection Property
Validation Focus
Naphthylmethyl derivative synthesis
Benzylic bromide electrophile
Nucleophilic substitution conversion efficiency
Extended π‑system cross‑coupling
2‑position linear geometry
Suzuki/Heck coupling regioselectivity
Controlled radical photochemistry
Wavelength‑dependent radical generation
Radical absorption spectral fingerprint vs 1‑isomer
Aquatic toxicology reference
Characterized toxicity endpoints
Concentration‑response benchmarks in zebrafish assay

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